4-(6-Bromoquinolin-2-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Bromoquinolin-2-yl)morpholine is a heterocyclic compound that features a quinoline ring substituted with a bromine atom at the 6-position and a morpholine ring at the 2-position.
Preparation Methods
The synthesis of 4-(6-Bromoquinolin-2-yl)morpholine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general procedure includes:
Starting Materials: 6-bromo-4-chloroquinoline and morpholine.
Reaction Conditions: The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures (around 90°C) for about 90 minutes.
Industrial Production: For large-scale production, the reaction conditions are optimized to ensure high yield and purity.
Chemical Reactions Analysis
4-(6-Bromoquinolin-2-yl)morpholine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Common Reagents and Conditions: Typical reagents include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction.
Major Products: The products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(6-Bromoquinolin-2-yl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(6-Bromoquinolin-2-yl)morpholine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
4-(6-Bromoquinolin-2-yl)morpholine can be compared with other similar compounds, such as:
4-(6-Bromoquinolin-4-yl)morpholine: This compound has a bromine atom at the 4-position instead of the 2-position, which can lead to different chemical and biological properties.
Quinoline Derivatives: Other quinoline derivatives with different substituents can be compared to highlight the unique properties of this compound.
Properties
Molecular Formula |
C13H13BrN2O |
---|---|
Molecular Weight |
293.16 g/mol |
IUPAC Name |
4-(6-bromoquinolin-2-yl)morpholine |
InChI |
InChI=1S/C13H13BrN2O/c14-11-2-3-12-10(9-11)1-4-13(15-12)16-5-7-17-8-6-16/h1-4,9H,5-8H2 |
InChI Key |
YPUBRZJYBIFLMX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC3=C(C=C2)C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.